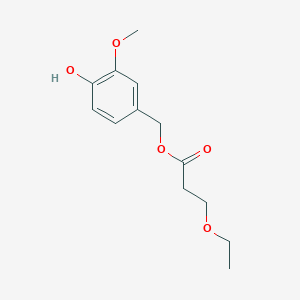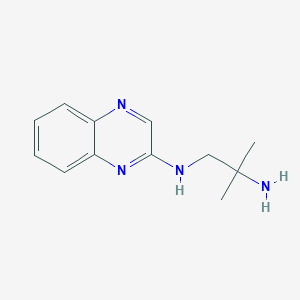
1,1-Dichloro-N,N'-bis(trimethylsilyl)silanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dichloro-N,N’-bis(trimethylsilyl)silanediamine is a chemical compound with the molecular formula C₆H₂₀Cl₂N₂Si₃. It is known for its unique structure, which includes two trimethylsilyl groups attached to a silanediamine core. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dichloro-N,N’-bis(trimethylsilyl)silanediamine can be synthesized through the reaction of trimethylsilylamine with silicon tetrachloride. The reaction typically occurs in an inert solvent such as hexane or pentane, under anhydrous conditions to prevent hydrolysis. The reaction is exothermic and requires careful control of temperature and addition rates to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of 1,1-Dichloro-N,N’-bis(trimethylsilyl)silanediamine involves large-scale reactors with precise temperature and pressure controls. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product. The compound is typically purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
1,1-Dichloro-N,N’-bis(trimethylsilyl)silanediamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or alcohols.
Reduction Reactions: The compound can be reduced to form silanediamine derivatives.
Dehalogenation Reactions: It can undergo dehalogenation to form alkenes or alkynes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Dehalogenation Reactions: Dehalogenation can be achieved using transition metal-free conditions with reagents like 1,1’-bis(trimethylsilyl)-1H,1’H-4,4’-bipyridinylidene.
Major Products
Substitution Reactions: Products include various substituted silanediamines.
Reduction Reactions: Products include reduced silanediamine derivatives.
Dehalogenation Reactions: Products include alkenes and alkynes.
Scientific Research Applications
1,1-Dichloro-N,N’-bis(trimethylsilyl)silanediamine is used in several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-nitrogen bonds.
Biology: It is used in the synthesis of bioactive molecules and as a protecting group for amines.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1,1-Dichloro-N,N’-bis(trimethylsilyl)silanediamine involves the interaction of its silicon-nitrogen bonds with various molecular targets. The trimethylsilyl groups provide steric protection, allowing selective reactions to occur at the silicon center. The compound can act as a nucleophile or electrophile, depending on the reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
1,1-Dichloro-N,N,N’,N’-tetramethylsilanediamine: Similar structure but with different substituents.
Tris(trimethylsilyl)amine: Contains three trimethylsilyl groups attached to a nitrogen atom.
Bis(trimethylsilyl)acetamide: Used as a silylating agent in organic synthesis.
Uniqueness
1,1-Dichloro-N,N’-bis(trimethylsilyl)silanediamine is unique due to its dual trimethylsilyl groups and the presence of chlorine atoms, which provide versatility in chemical reactions. Its ability to undergo various substitution, reduction, and dehalogenation reactions makes it a valuable reagent in synthetic chemistry.
Properties
CAS No. |
250739-74-3 |
|---|---|
Molecular Formula |
C6H20Cl2N2Si3 |
Molecular Weight |
275.39 g/mol |
IUPAC Name |
[[[dichloro-(trimethylsilylamino)silyl]amino]-dimethylsilyl]methane |
InChI |
InChI=1S/C6H20Cl2N2Si3/c1-11(2,3)9-13(7,8)10-12(4,5)6/h9-10H,1-6H3 |
InChI Key |
XSCQEJPXSZLZHT-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N[Si](N[Si](C)(C)C)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[Bis(trifluoromethanesulfonyl)methyl]-1,2,4,5-tetrafluorobenzene](/img/structure/B14240162.png)

![1H-Indole-3-carboxaldehyde, 5-butyl-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B14240167.png)
![N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]-N'-ethylurea](/img/structure/B14240172.png)

![1,2-Bis[bis(pentafluorophenyl)boryl]tetrafluorobenzene](/img/structure/B14240187.png)

![1-[1-(Pentyloxy)ethyl]pyrrolidin-2-one](/img/structure/B14240196.png)



![2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl]phenol](/img/structure/B14240236.png)
![(2E)-N-Methyl-1-thiaspiro[4.5]dec-3-en-2-imine](/img/structure/B14240246.png)
![[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] nitrate](/img/structure/B14240249.png)
